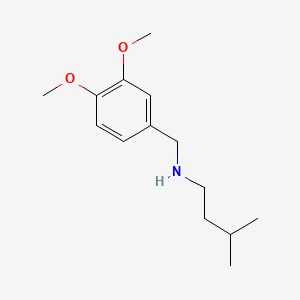

N-(3,4-dimethoxybenzyl)-N-isopentylamine

Description

Historical Perspectives and Genesis of N-(3,4-dimethoxybenzyl)-N-isopentylamine in Synthetic Chemistry Research

The study of secondary amines has a rich history intertwined with the evolution of medicinal chemistry. cutm.ac.in While specific historical records detailing the first synthesis of this compound are not prominent in the literature, its conceptualization can be traced back to the broader exploration of amine derivatives in the 20th century. The introduction of secondary amine compounds like mecamylamine (B1216088) for therapeutic use in 1950 marked a significant milestone in the recognition of their potential. taylorandfrancis.com

The synthesis of N-substituted phenethylamines was initially thought to result in compounds with diminished activity compared to their primary amine counterparts. nih.gov However, subsequent research revealed that specific substitutions, such as N-benzyl groups, could dramatically improve the pharmacological profile of these molecules. nih.gov This paradigm shift likely spurred interest in the synthesis of a diverse array of N-substituted amines, including those with the 3,4-dimethoxybenzyl moiety. The development of efficient synthetic routes, such as reductive amination, has been crucial in making these compounds accessible for research. numberanalytics.com Reductive amination is a highly atom-efficient method for preparing secondary amines. taylorandfrancis.com

Methodological Advancements in the Study of Novel Amines and Their Derivatives

The investigation of novel amines like this compound has been propelled by significant advancements in analytical and synthetic methodologies. The development of various derivatization methods has been instrumental in the analysis of amine-containing compounds using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Reagents such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl are employed to enhance chromatographic separation and ionization efficiency, allowing for the identification and quantification of a wide range of amines. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of amines, often requiring derivatization to improve volatility and thermal stability. researchgate.net The choice of an appropriate analytical method depends on the specific properties of the amine and the complexity of the sample matrix. researchgate.net

From a synthetic standpoint, the borrowing hydrogen methodology has emerged as an environmentally friendly and atom-economic approach for the synthesis of benzylamines from benzyl (B1604629) alcohols and ammonia. acs.org This method, however, can be challenged by side reactions such as overalkylation. acs.org The synthesis of related compounds, such as (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, has been achieved through the refluxing of 1-naphthylamine (B1663977) and 3,4-dimethoxybenzaldehyde (B141060) in a methanolic solution, with the resulting structure confirmed by UV-Vis, FT-IR, and 1H-NMR spectroscopy. neliti.comitera.ac.id

Table 1: Analytical Techniques for Amine Characterization

| Technique | Principle | Application in Amine Analysis |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on polarity followed by mass-to-charge ratio detection. | High-throughput analysis of amine-containing metabolites, often requiring derivatization. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-to-charge ratio detection. | Analysis of volatile amines and their derivatives. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structural elucidation and confirmation of synthesized amine compounds. neliti.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample. | Identification of functional groups present in the amine molecule. neliti.com |

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound appears to be relatively underexplored, with a noticeable lack of dedicated studies on its synthesis, characterization, and potential applications. While research on the broader class of N-benzyl amines and compounds containing the 3,4-dimethoxybenzyl moiety is ongoing, this specific combination remains a niche area.

Recent studies on related structures, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, have investigated their antioxidant and anti-inflammatory properties. mdpi.com Furthermore, the synthesis and in vitro evaluation of novel 5-ene-thiazolo[3,2-b] taylorandfrancis.comnih.govnih.govtriazole-6(5H)-ones as potential anticancer agents highlight the continued interest in amine-containing heterocyclic compounds. mdpi.com

A significant research gap exists in the systematic investigation of the physicochemical properties and biological activities of this compound. Future research could focus on:

Developing and optimizing synthetic routes to improve yield and purity.

Conducting comprehensive spectroscopic and crystallographic studies to fully characterize its molecular structure.

Screening for potential biological activities, drawing inspiration from the pharmacological profiles of structurally related compounds.

Investigating its potential as a building block in the synthesis of more complex molecules.

The exploration of such understudied compounds is crucial for expanding the chemical space available for drug discovery and materials science.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mecamylamine |

| N-benzyl phenethylamines |

| Dansyl-Cl |

| o-phthalaldehyde (OPA) |

| Fmoc-Cl |

| Dabsyl-Cl |

| (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine |

| 1-naphthylamine |

| 3,4-dimethoxybenzaldehyde |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)14(9-12)17-4/h5-6,9,11,15H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUIJHAHSRAUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dimethoxybenzyl N Isopentylamine

Established Synthetic Pathways for N-(3,4-dimethoxybenzyl)-N-isopentylamine

Traditional methods for the synthesis of secondary amines like this compound rely on well-established chemical transformations, primarily classical amination strategies and reductive amination protocols.

One of the most fundamental approaches to the synthesis of secondary amines is the N-alkylation of a primary amine with an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of isopentylamine with a 3,4-dimethoxybenzyl halide, such as 3,4-dimethoxybenzyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of isopentylamine attacks the electrophilic carbon of the benzyl (B1604629) halide, displacing the halide ion.

A significant challenge in this approach is the potential for overalkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the benzyl halide to form a tertiary amine. libretexts.org To achieve selective mono-N-alkylation, reaction conditions must be carefully controlled, often involving the use of a large excess of the primary amine or specific reaction conditions to favor the desired product. organic-chemistry.orgorganic-chemistry.org The use of a suitable base is also crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.

Reductive amination is a widely employed and highly versatile method for the synthesis of amines, offering a more controlled alternative to direct alkylation. libretexts.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, 3,4-dimethoxybenzaldehyde (B141060) would be reacted with isopentylamine.

The key to the success of reductive amination lies in the choice of the reducing agent. The reducing agent should be capable of reducing the imine intermediate but not the starting aldehyde. masterorganicchemistry.com Several reducing agents have been developed for this purpose, each with its own advantages. Sodium borohydride (B1222165) (NaBH₄) can be used, but more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less reactive towards carbonyl compounds at neutral or slightly acidic pH. masterorganicchemistry.comorganic-chemistry.orgkoreascience.kr

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, and may be catalyzed by a weak acid to facilitate imine formation. The versatility of this method allows for a wide range of aldehydes and amines to be coupled, making it a cornerstone of modern amine synthesis. organic-chemistry.org

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, but can also reduce the starting aldehyde. | libretexts.orgmasterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Highly selective for imines over carbonyls, but toxic due to cyanide. | masterorganicchemistry.comkoreascience.kr |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild and selective, less toxic than NaBH₃CN. | masterorganicchemistry.com |

Novel and Greener Synthetic Approaches to this compound

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of this compound, this includes catalyst-mediated approaches and the application of flow chemistry.

Catalyst-mediated reactions offer several advantages over traditional stoichiometric methods, including higher atom economy, milder reaction conditions, and improved selectivity. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgacs.org In this process, a catalyst, often based on a transition metal like nickel, copper, or iridium, temporarily removes hydrogen from an alcohol to form an aldehyde in situ. organic-chemistry.orgacs.orghw.ac.uk This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.

For the synthesis of this compound, this would involve the reaction of 3,4-dimethoxybenzyl alcohol with isopentylamine in the presence of a suitable catalyst. This method avoids the need to pre-synthesize and isolate the aldehyde, making the process more streamlined and sustainable. acs.orgresearchgate.net Various catalytic systems have been developed for the N-alkylation of amines with alcohols, demonstrating good yields and selectivity for the desired secondary amine. organic-chemistry.orgacs.org

| Catalyst Type | Starting Materials | Advantages | Reference |

|---|---|---|---|

| Nickel-based Catalysts | Benzyl alcohol, Amine | Utilizes earth-abundant metals, good selectivity. | acs.orgacs.org |

| Copper-based Catalysts | Benzyl alcohol, Amine | Cost-effective, can operate under relatively mild conditions. | hw.ac.uk |

| Iridium-based Catalysts | Alcohol, Amine | Highly efficient, broad substrate scope. | organic-chemistry.org |

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. rsc.org In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. The precise control over temperature, pressure, and reaction time can lead to higher yields, improved selectivity, and reduced waste. rsc.orgresearchgate.netvapourtec.com

The synthesis of this compound via reductive amination is well-suited for adaptation to a continuous flow process. researchgate.net A solution of 3,4-dimethoxybenzaldehyde and isopentylamine could be mixed with a solution of a reducing agent and passed through a heated reactor coil. The short reaction times and efficient heat transfer in microreactors can accelerate the reaction and minimize the formation of byproducts. rsc.org Furthermore, in-line purification techniques can be integrated into the flow system, allowing for the direct isolation of the pure product. vapourtec.comacs.org

Derivatization and Structural Modifications of this compound for Research Purposes

The derivatization of a lead compound is a common strategy in drug discovery and materials science to explore structure-activity relationships and to fine-tune its properties. For this compound, several structural modifications could be envisaged for research purposes.

The aromatic ring of the 3,4-dimethoxybenzyl moiety is a prime target for modification. The methoxy (B1213986) groups could be demethylated to yield the corresponding dihydroxy derivative, or other substituents could be introduced onto the aromatic ring to modulate its electronic and steric properties. Such modifications have been shown to be crucial for the biological activity of other benzylamine (B48309) derivatives. nih.gov

The isopentyl group also offers opportunities for derivatization. The alkyl chain could be lengthened, shortened, or branched to investigate the impact of lipophilicity and steric bulk on the molecule's properties. Additionally, functional groups, such as hydroxyl or carboxyl groups, could be introduced into the isopentyl chain to create new interaction points with biological targets or to facilitate conjugation to other molecules. nih.gov

Finally, the secondary amine itself can be a point of modification. For instance, it could be acylated or further alkylated to produce amides or tertiary amines, respectively. These modifications would significantly alter the basicity and hydrogen-bonding capabilities of the nitrogen atom, which could have a profound effect on the molecule's biological activity or material properties.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound would likely be undertaken to explore the impact of structural modifications on its biological activity. Key areas for modification would include the dimethoxybenzyl ring, the isopentyl group, and the secondary amine linker.

A common synthetic strategy to produce a variety of analogs would be reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For instance, to explore variations in the "isopentyl" portion, 3,4-dimethoxybenzaldehyde could be reacted with a series of different primary amines under reductive amination conditions. This would yield a library of analogs with diverse N-alkyl or N-aralkyl substituents. Conversely, to modify the aromatic portion, isopentylamine could be reacted with various substituted benzaldehydes.

A hypothetical series of analogs and their synthetic precursors are presented in the table below.

| Analog | Precursor 1 (Aldehyde) | Precursor 2 (Amine) | Potential Modification Explored |

| N-(3,4-dimethoxybenzyl)-N-butylamine | 3,4-Dimethoxybenzaldehyde | n-Butylamine | Chain length of the N-alkyl group |

| N-(3,4-dimethoxybenzyl)-N-cyclohexylamine | 3,4-Dimethoxybenzaldehyde | Cyclohexylamine | Introduction of a cyclic N-alkyl group |

| N-(4-hydroxy-3-methoxybenzyl)-N-isopentylamine | Vanillin | Isopentylamine | Modification of the aromatic substitution pattern |

| N-(3,4-methylenedioxybenzyl)-N-isopentylamine | Piperonal | Isopentylamine | Bioisosteric replacement of the dimethoxy group |

The resulting library of compounds would then be subjected to biological screening to determine how these structural changes influence their activity, providing valuable SAR data.

Incorporation of this compound into Larger Molecular Architectures

The secondary amine of this compound serves as a key functional handle for its incorporation into more complex molecules, including macrocycles and other extended structures. The nitrogen atom can act as a nucleophile in various bond-forming reactions.

One common approach to building larger architectures is through acylation or sulfonylation of the secondary amine. For example, reaction with a diacyl chloride or a molecule containing both an acyl chloride and another reactive group could serve as the basis for constructing a macrocycle.

Another strategy involves leveraging the amine for multi-component reactions. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step.

While specific examples utilizing this compound are not documented in the available literature, the general principles of amine chemistry suggest its utility as a building block. The table below outlines hypothetical reactions for incorporating this moiety into larger structures.

| Reaction Type | Reactants | Potential Product Architecture |

| Acylation/Macrocyclization | This compound, Adipoyl chloride | A diamide (B1670390) macrocycle |

| Nucleophilic Substitution | This compound, 1,4-Dibromobutane | An N,N'-disubstituted diazacycloalkane |

| Pictet-Spengler Reaction | This compound, Aldehyde | A tetrahydroisoquinoline derivative |

These synthetic transformations would allow for the exploration of new chemical space and the development of molecules with potentially novel properties, leveraging the structural features of this compound.

Exploration of Biological Activities of N 3,4 Dimethoxybenzyl N Isopentylamine Preclinical Focus

In Vitro Biological Screening of N-(3,4-dimethoxybenzyl)-N-isopentylamine

No publicly available data from in vitro studies on this compound were found. This includes a lack of information on:

In Vivo Preclinical Models for Activity Assessment of this compound

Consistent with the absence of in vitro data, there is no published research on the in vivo effects of this compound.

Behavioral and Physiological Responses in Preclinical Animal Studies

There is no available data from preclinical animal studies detailing the behavioral and physiological responses to the administration of this compound. Investigations into other benzylamine (B48309) derivatives have shown a wide spectrum of effects, from insulin-like properties to interactions with serotonin (B10506) receptors, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Organ-Specific Responses and Tissue Distribution in Animal Models

Information regarding the organ-specific responses and the pattern of tissue distribution for this compound in animal models is not available in the public domain. Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic profile of a compound, but they have not been reported for this particular chemical.

Comparative Biological Activity of this compound with Related Chemical Entities

A comparative analysis of the biological activity of this compound with related chemical entities is currently impossible due to the absence of any biological data for the primary compound. While structure-activity relationship (SAR) studies have been conducted on various classes of N-benzylamines and have provided insights into how different substituents can modulate activity, the unique profile of this compound remains uninvestigated. Without foundational data on its own biological effects, no meaningful comparisons can be drawn.

Mechanistic Elucidation of N 3,4 Dimethoxybenzyl N Isopentylamine at Molecular and Cellular Levels

Identification of Molecular Targets and Pathways

Receptor-Ligand Interactions and Signaling Cascades

Information regarding the specific receptor-ligand interactions and subsequent signaling cascades for N-(3,4-dimethoxybenzyl)-N-isopentylamine is not available in the current body of scientific research.

Enzyme Kinetics and Inhibition Mechanisms

There is no published data on the enzyme kinetics or potential enzyme inhibition mechanisms of this compound.

Gene Expression and Proteomic Profiling

Studies on the effects of this compound on gene expression and proteomic profiles have not been publicly documented.

Cellular Mechanisms of Action

Detailed investigations into the cellular mechanisms of action of this compound are not present in the available scientific literature.

Impact on Cellular Viability, Proliferation, and Apoptosis

There is no available research data on the impact of this compound on cellular viability, proliferation, or apoptosis.

Modulation of Intracellular Signaling Pathways and Second Messengers

The modulation of intracellular signaling pathways and the involvement of second messengers by this compound have not been elucidated in any published studies.

Effects on Cellular Metabolism and Bioenergetics

No studies were identified that investigated the effects of this compound on cellular metabolic pathways, such as glycolysis, the citric acid cycle, or oxidative phosphorylation. Furthermore, there is no available information regarding its impact on cellular bioenergetics, including ATP production, mitochondrial respiration, or membrane potential.

Advanced Methodologies for Mechanistic Investigation

Omics Technologies (Transcriptomics, Metabolomics, Lipidomics) Applied to this compound Research

A search of scientific databases yielded no studies that have employed omics technologies to investigate the molecular effects of this compound. There are no available transcriptomic, metabolomic, or lipidomic datasets to shed light on its mechanism of action.

Live-Cell Imaging and High-Content Analysis for Cellular Localization and Activity

There is no published research utilizing live-cell imaging or high-content analysis to determine the subcellular localization or dynamic cellular activities of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3,4 Dimethoxybenzyl N Isopentylamine Analogs

Design Principles for N-(3,4-dimethoxybenzyl)-N-isopentylamine Analogs

The design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. These approaches can be broadly categorized into rational design based on known or putative target interactions and the use of combinatorial chemistry to generate diverse libraries of compounds for screening.

Rational drug design relies on an understanding of the three-dimensional structure of the biological target and the molecular interactions that govern ligand binding. In the absence of a definitive crystal structure of this compound bound to a specific target, design strategies are often based on pharmacophore modeling and analogy to known ligands of the target of interest.

A key strategy involves identifying the crucial pharmacophoric features of the lead compound. For this compound, these can be hypothesized as:

An aromatic region with hydrogen bond acceptors (the methoxy (B1213986) groups).

A hydrophobic region (the benzyl (B1604629) ring and the isopentyl group).

A central basic nitrogen atom capable of forming ionic interactions or hydrogen bonds.

Based on this, analogs can be designed to probe the importance of each feature. For instance, in the design of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, the 3,4-dimethoxyphenyl moiety was identified as a key feature for insertion into a large hydrophobic pocket of the target receptor. nih.gov This principle can be directly applied to the design of this compound analogs, where modifications to the substitution pattern of the benzyl ring can be explored to enhance hydrophobic and electronic complementarity with a target's binding site.

Furthermore, computational methods such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) can be employed to build models of the ligand-target complex and predict the binding affinity of designed analogs. These in silico approaches help prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery process.

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of compounds for high-throughput screening. These approaches are particularly useful in the early stages of drug discovery when the SAR is not well understood.

For the synthesis of this compound derivatives, a common strategy would involve the reaction of a diverse set of substituted benzyl halides or aldehydes with a library of primary or secondary amines, including variations of the isopentyl group. Microwave-assisted organic synthesis can be employed to accelerate these reactions, allowing for the rapid production of a multitude of analogs. arkat-usa.org

A typical parallel synthesis scheme could involve:

Scaffold Preparation: Synthesis of the N-(3,4-dimethoxybenzyl) amine core.

Diversification: Reaction of the core with a variety of alkylating or acylating agents to modify the N-isopentyl group. Alternatively, starting with 3,4-dimethoxybenzaldehyde (B141060), reductive amination with a library of different amines can be performed.

This approach allows for the systematic exploration of the chemical space around the lead compound, enabling the identification of novel analogs with improved biological activity.

Elucidation of Key Structural Features for Biological Activity

The biological activity of this compound analogs is determined by the interplay of various structural features, including the nature of the aromatic ring, the size and shape of the alkyl amine substituent, and the characteristics of the linker connecting these two moieties.

The 3,4-dimethoxybenzyl group plays a multifaceted role in the interaction of these analogs with their biological targets. The methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with specific amino acid residues in the binding pocket. The position of these methoxy groups is often critical for optimal binding. For example, in a series of 2,5-dimethoxyphenethylamines, the specific substitution pattern was found to be important for receptor affinity. frontiersin.org

Moreover, the aromatic ring itself can engage in various non-covalent interactions, including:

π-π stacking: Interaction with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

The N-isopentyl group is a key determinant of the binding affinity and selectivity of these analogs. Its branched alkyl structure contributes significantly to the molecule's hydrophobicity and can fit into specific hydrophobic sub-pockets within the target's binding site. The size, shape, and conformational flexibility of this group are critical for achieving optimal van der Waals contacts.

SAR studies on related N-alkyl amines have demonstrated that the length and branching of the alkyl chain can have a profound impact on biological activity. For instance, in a series of alkyl N-methyl-propargylamine derivatives, the potency of the inhibitors was found to be related to the carbon chain length of the alkyl group and the substitution at the alpha or terminal carbon atoms. nih.gov This suggests that systematic modifications of the isopentyl group in this compound, such as increasing or decreasing the chain length, introducing branching, or incorporating cyclic structures, could lead to significant changes in activity and selectivity.

The basicity of the amine nitrogen is another crucial factor, as it is often involved in forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site. The steric hindrance around the nitrogen, influenced by the isopentyl group, can affect its accessibility and, consequently, the strength of this interaction.

Linker Length: Increasing or decreasing the length of the linker can alter the distance between the aromatic ring and the amine, which may be critical for simultaneously engaging with different regions of the binding site.

Rigidity: Introducing conformational constraints into the linker, for example, by incorporating a cyclopropane (B1198618) ring or a double bond, can pre-organize the molecule into a more favorable conformation for binding, potentially increasing affinity. However, this can also lead to a loss of activity if the rigid conformation is not complementary to the binding site. Studies on pyrrole/imidazole polyamides have shown that modifications to the linker can significantly enhance biological potency. caltech.edu

Stereochemistry: If a chiral center is introduced into the linker or the N-alkyl substituent, the resulting enantiomers or diastereomers may exhibit different biological activities. This stereoselectivity arises from the three-dimensional nature of the ligand-target interaction, where one stereoisomer may fit the binding site more favorably than the other.

The systematic exploration of these structural modifications is essential for a comprehensive understanding of the SAR of this compound analogs and for the design of new compounds with enhanced therapeutic potential.

Interactive Data Table: Hypothetical SAR Data for this compound Analogs

| Compound ID | R1 (N-substituent) | Modification Type | Putative Target Binding Affinity (IC50, nM) |

| 1 | Isopentyl | Parent Compound | 100 |

| 2 | n-Pentyl | Linker Isomerization | 150 |

| 3 | Isobutyl | Chain Shortening | 250 |

| 4 | Cyclopentyl | Cyclization | 80 |

| 5 | 3,3-Dimethylbutyl | Increased Steric Bulk | 500 |

| 6 | 4-Fluoroisopentyl | Halogenation | 90 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the interactions between small molecules and their biological targets at an atomic level. These in silico methods are pivotal in understanding the Structure-Activity Relationships (SAR) of novel compounds, including this compound and its analogs. By simulating and predicting how structural modifications to a lead compound affect its binding affinity and efficacy, these computational approaches can significantly accelerate the drug design and optimization process.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound analogs, docking studies can elucidate the binding mode and interactions with the active site of a target protein. These studies are instrumental in understanding how the 3,4-dimethoxybenzyl and isopentylamine moieties contribute to the binding affinity. For instance, the dimethoxy groups might engage in hydrogen bonding with specific residues, while the isopentyl group could fit into a hydrophobic pocket within the target's binding site.

| Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | H-Bond Interactions |

| This compound | Hypothetical Kinase A | -8.5 | Met102, Leu154, Asp165 | Asp165 |

| Analog 1 (3-methoxy-4-hydroxybenzyl) | Hypothetical Kinase A | -8.9 | Met102, Leu154, Asp165, Ser100 | Asp165, Ser100 |

| Analog 2 (3,4-dihydroxybenzyl) | Hypothetical Kinase A | -9.2 | Met102, Leu154, Asp165, Ser100 | Asp165, Ser100 |

| Analog 3 (N-isobutylamine) | Hypothetical Kinase A | -7.8 | Met102, Leu154, Asp165 | Asp165 |

This table presents hypothetical molecular docking data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogs, a QSAR model could be developed by correlating physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with their measured biological activity. nih.gov Such models can predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising compounds. The van der Waals volume, electron density, and electronegativity are often key parameters in these models. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for this compound analogs could highlight the importance of the two methoxy groups as potential hydrogen bond acceptors, the aromatic ring as a hydrophobic feature, and the nitrogen atom as a potential hydrogen bond donor or acceptor. This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are likely to be active.

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Hydrophobicity) | 0.45 | <0.05 | Increased hydrophobicity is positively correlated with activity. |

| Molecular Weight | -0.12 | <0.05 | Increased size is negatively correlated with activity. |

| Number of H-bond Donors | 0.28 | >0.05 | Not a statistically significant contributor. |

| Dipole Moment | 0.33 | <0.05 | Higher dipole moment is positively correlated with activity. |

This table presents a hypothetical QSAR model for illustrative purposes.

Free Energy Perturbation (FEP) and Alchemical Methods

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common protein target. vu.nl FEP simulations involve "alchemically" transforming one ligand into another in the bound and unbound states to compute the free energy difference. This method can provide highly accurate predictions of the change in binding affinity resulting from a small structural modification. For analogs of this compound, FEP could be employed to precisely predict the effect of, for example, substituting a methoxy group with a hydroxyl group or altering the length of the isopentyl chain. While computationally expensive, the accuracy of FEP can be invaluable in the lead optimization phase of drug discovery. vu.nl

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Strategies Informed by this compound Analogues

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. With a known target structure, analogs of this compound can be rationally designed to improve their fit and interactions within the binding site. For instance, if the binding pocket has an unoccupied hydrophobic sub-pocket, the isopentyl group could be extended or branched to better fill this space, potentially increasing binding affinity.

Fragment-Based Drug Design (FBDD) is an alternative approach where small, low-molecular-weight compounds ("fragments") that bind weakly to the target are identified and then grown or linked together to produce a more potent lead compound. chemrxiv.orgresearchgate.net The N-(3,4-dimethoxybenzyl) and isopentylamine moieties of the parent compound could themselves be considered as fragments. An FBDD approach might involve screening a library of fragments to find those that bind to different sub-pockets of the target's active site. Subsequently, these fragments could be linked together, or a single fragment could be elaborated upon, to generate novel analogs with improved potency and drug-like properties. This strategy allows for a more efficient exploration of the chemical space and can lead to the discovery of novel chemical scaffolds. chemrxiv.org

Pharmacokinetic and Biotransformation Aspects of N 3,4 Dimethoxybenzyl N Isopentylamine in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems

Permeability Assays (e.g., Caco-2, PAMPA) and Membrane Transport Mechanisms

The intestinal absorption and potential for a compound to cross cellular barriers is a critical determinant of its oral bioavailability. In vitro models such as the Caco-2 cell permeability assay are widely used to predict in vivo intestinal permeability. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.

For verapamil (B1683045), a compound structurally related to N-(3,4-dimethoxybenzyl)-N-isopentylamine, Caco-2 permeability has been studied. Generally, a high permeability is observed for verapamil across the Caco-2 cell monolayer. nih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these assays. Studies have shown that verapamil is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is expressed in Caco-2 cells and can limit the net transport of the drug across the cell monolayer. nih.govnih.gov The addition of a P-gp inhibitor, such as verapamil itself in higher concentrations, can increase the net flux of a P-gp substrate. eurofinsdiscovery.com

| Compound | Assay System | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Conditions |

|---|---|---|---|---|

| Verapamil (proxy) | Caco-2 cells | High | >2 (indicating efflux) | Standard conditions |

Metabolic Stability in Hepatic Microsomes, Hepatocytes, and Plasma

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily in the liver. This is a key factor influencing its in vivo half-life and clearance. In vitro systems such as liver microsomes, which contain phase I enzymes like cytochrome P450s, are commonly used for these assessments.

For verapamil, studies using rat liver microsomes have shown that it undergoes significant metabolism. researchgate.net The main metabolic pathways identified are O-demethylation and N-dealkylation. researchgate.net The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, can be determined from these in vitro assays. The metabolic stability of verapamil has been shown to be species-dependent, with differences observed between human, rat, and dog liver microsomes. xenotech.com

| Compound | In Vitro System | Parameter | Value | Species |

|---|---|---|---|---|

| Verapamil (proxy) | Rat Liver Microsomes | Metabolic Half-life (t1/2) | Data not uniformly reported | Rat |

| Verapamil (proxy) | Rat Liver Microsomes | Intrinsic Clearance (CLint) | High | Rat |

Plasma Protein Binding Characteristics and Implications for Distribution

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution in the body. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and be eliminated.

Verapamil is extensively bound to plasma proteins, with reported binding of approximately 90% in humans. nih.gov The binding is concentration-independent over the usual clinical plasma range. nih.gov In normal subjects, the plasma protein binding of verapamil was found to be 89.6 +/- 0.17%. nih.gov This high degree of plasma protein binding would be expected to limit the volume of distribution of the unbound drug.

| Compound | Species | Plasma Protein Binding (%) | Primary Binding Proteins |

|---|---|---|---|

| Verapamil (proxy) | Human | ~90% | Albumin, Alpha-1-acid glycoprotein |

| Verapamil (proxy) | Dog | ~90.7% | Not specified |

In Vivo Pharmacokinetics in Animal Models

Oral Bioavailability and Systemic Exposure Determination

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion of a compound in a whole organism. Oral bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation.

For verapamil, despite being well-absorbed after oral administration (greater than 90%), its oral bioavailability is relatively low, ranging from 20% to 35% in humans, due to extensive first-pass metabolism in the liver. drugbank.com In rats, the oral bioavailability of verapamil has also been investigated. One study reported that co-administration with hesperidin (B1673128) significantly enhanced the bioavailability of verapamil in rats, suggesting a role for metabolic enzymes and/or transporters in its first-pass effect. nih.gov Another study in rats reported the apparent oral bioavailability of S-verapamil to be greater than that of R-verapamil. documentsdelivered.com

| Compound | Animal Model | Oral Bioavailability (%) | Key Pharmacokinetic Parameters (Oral) |

|---|---|---|---|

| Verapamil (proxy) | Rat | Variable, reported to be low | Cmax and AUC are dose-dependent |

Tissue Distribution and Accumulation Profiles Following Administration

Understanding how a compound distributes into various tissues is crucial for assessing its potential sites of action and accumulation. Tissue distribution studies are typically conducted in animal models following administration of the compound.

Studies in rats have shown that verapamil distributes to various tissues. Following oral administration of racemic verapamil, no significant differences were observed between the enantiomers for their distribution in major tissues such as the heart, cerebrum, cerebellum, liver, spleen, and kidney at 1.3 hours post-administration. nih.gov In mice, verapamil has been shown to modulate the uptake and retention of other drugs in several tissues, including the small intestine, liver, and kidney. nih.gov

| Compound | Animal Model | Tissues with Notable Distribution | Observations |

|---|---|---|---|

| Verapamil (proxy) | Rat | Heart, Cerebrum, Cerebellum, Liver, Spleen, Kidney | Stereoselective differences in pharmacokinetics but not in tissue distribution at a specific time point. |

| Verapamil (proxy) | Mouse | Small intestine, Liver, Kidney | Can modulate the distribution of other co-administered drugs. |

Excretion Pathways, Clearance Mechanisms, and Half-Life Determination

There is no available information detailing how this compound is eliminated from the body in preclinical models. Studies that would typically delineate the primary routes of excretion (e.g., renal, biliary), quantify the rate of clearance, and determine the biological half-life have not been conducted or reported for this compound.

Identification of Metabolites and Biotransformation Pathways

No metabolites of this compound have been identified. The specific biochemical modifications the compound undergoes within a biological system are unknown.

Phase I (e.g., Oxidation, Reduction, Hydrolysis) and Phase II (e.g., Glucuronidation, Sulfation) Metabolic Reactions

Without identified metabolites, the specific Phase I and Phase II metabolic reactions involved in the biotransformation of this compound cannot be described.

Role of Cytochrome P450 Enzymes, UGTs, and Other Metabolic Enzymes

There is no research available to indicate which specific enzyme superfamilies, such as Cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGTs), are responsible for the metabolism of this compound.

Implications of Pharmacokinetic Profile for Research Applications and Lead Optimization

Due to the complete lack of pharmacokinetic data, it is not possible to discuss the implications of this compound's pharmacokinetic profile for its potential research applications or for guiding lead optimization in drug discovery efforts.

Potential Therapeutic and Research Applications Derived from N 3,4 Dimethoxybenzyl N Isopentylamine Studies Based on Preclinical Findings

Exploration of N-(3,4-dimethoxybenzyl)-N-isopentylamine as a Chemical Probe for Biological Systems

No published studies have been identified that describe the use of this compound as a tool compound for validating biological targets or elucidating cellular pathways.

There is no available research on the development of fluorescent or affinity probes derived from the this compound scaffold.

Emerging Areas of Research for this compound and its Analogs

Currently, there are no identifiable emerging areas of research focused on this compound or its close analogs in publicly accessible scientific databases.

Neuropharmacological Investigations and Central Nervous System Applications

A comprehensive search of preclinical studies did not reveal any specific investigations into the neuropharmacological effects or potential central nervous system applications of this compound. While related compounds containing dimethoxybenzyl moieties have been explored for their neurological activity, such as the dopamine-blocking agent 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, direct evidence for the activity of this compound is not presently available. nih.gov

Oncology Research Applications and Anti-Proliferative Potential

In the realm of oncology, there is a notable absence of published preclinical research specifically examining the anti-proliferative potential of this compound. The scientific community has investigated related structures, such as N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine, for their ability to potentiate the effects of antitumor drugs. nih.gov However, these findings cannot be directly extrapolated to this compound without dedicated studies.

Immunomodulatory Potential and Inflammatory Response Modulation

Similarly, there is a lack of specific preclinical data on the immunomodulatory properties of this compound and its potential to modulate inflammatory responses. While the broader class of secondary amines and related compounds are of interest in immunology, dedicated research on this particular molecule has not been identified in the public domain.

Antimicrobial and Antiviral Activities

Investigations into the potential antimicrobial and antiviral activities of this compound have also not been reported in the available preclinical literature. Research in this field has focused on a wide array of other chemical structures, including heterocyclic compounds and various substituted amines, for their potential to combat microbial and viral infections. nih.govnih.gov However, specific data for this compound remains elusive.

Advanced Analytical and Characterization Techniques for N 3,4 Dimethoxybenzyl N Isopentylamine Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to understanding the molecular structure and purity of N-(3,4-dimethoxybenzyl)-N-isopentylamine. Advanced spectroscopic methods provide detailed information on the compound's atomic connectivity, functional groups, and three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR, Diffusion NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules. arxiv.orgacs.orgipb.pt While standard 1D ¹H and ¹³C NMR provide essential information, advanced NMR techniques offer deeper insights into the complex structure of this compound.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially for a molecule with multiple aromatic and aliphatic regions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of adjacent protons. For this compound, COSY would establish the correlations within the isopentyl chain and the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s). ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and linking the dimethoxybenzyl and isopentylamine fragments across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

| Technique | Purpose for this compound | Expected Correlations |

| COSY | Map ¹H-¹H spin coupling networks | Protons within the isopentyl group; Protons on the aromatic ring. |

| HSQC/HMQC | Correlate directly attached ¹H and ¹³C nuclei | Aromatic C-H; Methoxy (B1213986) C-H; Isopentyl C-H; Benzyl (B1604629) C-H. |

| HMBC | Identify long-range (2-3 bond) ¹H-¹³C correlations | Correlations from methoxy protons to aromatic carbons; from benzyl protons to aromatic and isopentyl carbons. |

| NOESY | Determine spatial proximity of protons | Through-space interactions between the benzyl protons and the protons on the isopentyl group, confirming folded or extended conformations. |

Solid-State NMR (ssNMR): For analyzing the compound in its solid or crystalline form, ssNMR is indispensable. wikipedia.orgnih.govlibretexts.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. libretexts.org Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and improve spectral resolution. nih.govlibretexts.org Cross-polarization (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C. wustl.edu For this compound, ssNMR could be used to study polymorphism, conformation in the solid state, and interactions within a crystal lattice. wikipedia.orgsci-hub.st

Diffusion NMR: Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and determining molecular size. ucsb.eduhuji.ac.il It separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. huji.ac.ilnih.gov A DOSY experiment on a sample of this compound can confirm its purity by showing that all ¹H signals align at the same diffusion coefficient. Any impurities would likely have different sizes and thus different diffusion rates, appearing at different vertical positions in the 2D DOSY plot. ucsb.edu The diffusion coefficient itself can be used to estimate the molecule's hydrodynamic radius via the Stokes-Einstein equation. scirp.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. This is critical for confirming the identity of this compound and distinguishing it from isobaric compounds.

Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range. ijpras.com For the protonated molecule [M+H]⁺ of this compound (C₁₄H₂₃NO₂), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass.

Metabolite Identification: In drug discovery and metabolism studies, HRMS is essential for identifying metabolites. ijpras.comnih.govpharmaron.com After incubation with metabolic systems (e.g., liver microsomes), samples can be analyzed by LC-HRMS. Data mining techniques, such as mass defect filtering, can then be used to find potential metabolites. nih.gov The high mass accuracy allows for the prediction of the elemental composition of these metabolites. Tandem mass spectrometry (MS/MS) on the HRMS instrument provides fragmentation data that helps to elucidate the structure of the metabolites, identifying sites of common metabolic transformations like hydroxylation, demethylation, or N-dealkylation. nih.govpharmaron.com

| Metabolic Reaction | Mass Change | Hypothetical Metabolite of this compound |

| O-Demethylation | -14.01565 Da | N-(3-hydroxy-4-methoxybenzyl)-N-isopentylamine |

| Aromatic Hydroxylation | +15.99491 Da | N-(3,4-dimethoxy-X-hydroxybenzyl)-N-isopentylamine |

| N-Dealkylation (loss of isopentyl) | -70.07825 Da | 3,4-dimethoxybenzylamine (B142225) |

| Aliphatic Hydroxylation | +15.99491 Da | N-(3,4-dimethoxybenzyl)-N-(hydroxy-isopentyl)amine |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. sci-hub.st They are complementary methods that are highly useful for confirming the structure of this compound.

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. For the target compound, characteristic peaks would confirm the presence of C-H bonds (aromatic and aliphatic), C-O bonds (methoxy groups), C-N bonds, and the aromatic ring. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) would confirm it as a tertiary amine. acs.org

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (from a laser). sci-hub.st While many vibrational modes are active in both IR and Raman, some are stronger or only active in one. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and the C-C backbone of the alkyl chain, complementing the FT-IR data. sci-hub.se

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) ** | Expected Raman Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 | 2960 - 2850 |

| C=C Aromatic | Stretching | 1600, 1500 | 1600, 1500 (often strong) |

| C-O (Aryl ether) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Moderate intensity |

| C-N | Stretching | 1250 - 1020 | Moderate to weak |

Chiroptical Spectroscopy (CD, OR) for Enantiomeric Purity and Absolute Configuration (if chiral analogs are studied)

While this compound itself is not chiral, chiral analogs could be synthesized, for example, by introducing a stereocenter in the isopentyl group (e.g., using 3-methyl-1-aminobutane instead of isopentylamine). In such cases, chiroptical spectroscopy becomes essential. saschirality.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org It is highly sensitive to the three-dimensional structure of a molecule. For a chiral analog of the target compound, CD spectroscopy could be used to confirm its enantiomeric purity and, through comparison with theoretical calculations, help determine its absolute configuration. rsc.orgacs.org

Optical Rotatory (OR) Dispersion: OR measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and is another classical method for characterizing chiral compounds and assessing their enantiomeric purity.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are paramount for separating this compound from impurities, reaction byproducts, or components of a complex biological matrix, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, PDA, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of compounds like this compound. nih.gov Its versatility is enhanced by the availability of various detectors. A typical separation would be achieved using a reversed-phase column (e.g., C18). sielc.com

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: The dimethoxybenzyl group in the molecule contains a strong chromophore that absorbs UV light. A simple tunable UV-Vis detector set to a wavelength of maximum absorbance (e.g., ~280 nm) can be used for detection and quantification. hplcvials.com A Photodiode Array (PDA) detector offers a significant advantage by acquiring the entire UV-Vis spectrum for every point in the chromatogram. shimadzu.comhitachi-hightech.comresearchgate.net This allows for the confirmation of peak purity (by checking if the spectrum is consistent across the peak) and aids in peak identification by comparing the acquired spectrum to that of a reference standard. shimadzu.com

Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that can be used for compounds that lack a UV chromophore. researchgate.neteurekaselect.com While the target compound is UV-active, ELSD could be valuable for detecting potential non-chromophoric impurities in a sample. researchgate.net The detector response is dependent on the mass of the analyte, making it useful for quantification without requiring the analyte to have specific optical properties. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect only the m/z of the target compound, providing excellent selectivity and low limits of detection. For quantification, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode offers the gold standard, being both highly selective and sensitive. nih.gov This is the preferred method for quantifying the compound in complex matrices like plasma or tissue extracts. nih.gov

| Detector | Principle | Applicability for this compound | Advantages |

| UV-Vis | Measures absorbance at a single or few wavelengths | Excellent, due to the aromatic chromophore | Robust, simple, cost-effective |

| PDA/DAD | Measures absorbance over a range of wavelengths | Excellent | Provides spectral information for peak purity and identification |

| ELSD | Measures light scattered by analyte particles after solvent evaporation | Applicable, but less sensitive than UV for this compound. Useful for non-chromophoric impurities. | Universal response for non-volatile analytes |

| MS | Measures mass-to-charge ratio | Excellent | High sensitivity, high selectivity, provides molecular weight and structural information |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is indispensable for profiling potential volatile metabolites and identifying impurities that may arise during synthesis or degradation.

The successful analysis of N-alkylated compounds like this compound by GC-MS often requires derivatization. This chemical modification is employed to decrease the polarity of the analyte, increase its volatility, and improve its chromatographic behavior, leading to sharper peaks and better separation osti.gov. For secondary amines, derivatization can prevent unwanted interactions with the stationary phase and improve thermal stability. A common strategy involves acylation or silylation. However, for compounds like N,N-disubstituted ethanolamines, benzylation has been shown to be an effective derivatization method to yield derivatives with improved GC-MS profiles osti.govnih.gov. This approach could be adapted for related compounds to enhance their detection and separation from complex matrices osti.govnih.gov.

In a typical GC-MS workflow, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, often coated with a non-polar or medium-polar stationary phase like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and affinities for the stationary phase. A programmed temperature gradient is used to elute compounds in order of increasing boiling point osti.gov.

Following separation, the compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for structural elucidation and identification by comparison with spectral libraries. The fragmentation of N-alkyl benzylamines often involves characteristic cleavages, such as the loss of an alkyl group or fragmentation of the benzyl moiety, which aids in structural confirmation researchgate.net. GC-MS offers high accuracy and low limits of detection, often in the picogram range, making it ideal for trace-level impurity analysis and metabolite identification copernicus.org.

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Benzylamine (B48309) Compound

| Parameter | Value |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temp. | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min |

| MS System | 5975 MS Detector or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Scan Range | 40-550 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of enantiomers, particularly within the pharmaceutical industry nih.govresearchgate.net. This method utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties of both a liquid and a gas. The low viscosity and high diffusivity of supercritical fluids allow for faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC) researchgate.netafmps.be.

For a molecule like this compound, which is achiral, the direct application of chiral SFC would not be relevant. However, if a chiral center were introduced into the molecule, or if it were used as a resolving agent for a chiral compound, SFC would be the technique of choice for separating the resulting enantiomers or diastereomers. The principles of SFC are highly applicable to this class of compounds.

The key to chiral separation in SFC is the use of a chiral stationary phase (CSP) chromatographyonline.com. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high loading capacity nih.gov. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

To achieve separation, a small amount of a polar organic solvent, known as a modifier (e.g., methanol (B129727), ethanol), is typically added to the supercritical CO2. This modifier enhances the solubility of polar analytes and modulates their interaction with the stationary phase. The choice of modifier and its concentration are critical parameters that are optimized to achieve the desired resolution afmps.be. Other parameters, including back pressure, temperature, and flow rate, also significantly influence the separation nih.gov. SFC is considered a "green" technology due to its reduced consumption of organic solvents compared to HPLC afmps.bechiraltech.com.

Table 2: Typical Screening Parameters for Chiral SFC Method Development

| Parameter | Condition |

|---|---|

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol) |

| Columns | Polysaccharide-based Chiral Stationary Phases (e.g., Daicel CHIRALPAK series) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temp. | 35-40°C |

| Detection | UV-Vis or Mass Spectrometry |

X-ray Crystallography and Structural Biology Applications

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is an unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For this compound, this analysis would reveal the spatial orientation of the dimethoxybenzyl and isopentyl groups relative to each other.

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. When a beam of monochromatic X-rays strikes the crystal, it diffracts into a unique pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic positions can be determined.

Studies on structurally related compounds containing the 3,4-dimethoxybenzyl moiety have successfully utilized this technique. For example, the crystal structure of N'-(3,4-dimethoxybenzylidene)benzohydrazide revealed that the molecule forms chains linked by intermolecular N—H⋯O hydrogen bonds nih.gov. Similarly, the analysis of 5-(3,4-dimethoxybenzyl)-7-isopropyl-1,3,5-triazepane-2,6-dione elucidated its twist-boat conformation and detailed its intermolecular contacts nih.govresearchgate.net. These examples highlight the level of detail that can be obtained, including the planarity of aromatic rings and the nature of intermolecular forces that stabilize the crystal lattice, such as hydrogen bonds and van der Waals interactions nih.govirphouse.com.

Co-crystallization with Target Proteins for Ligand-Receptor Complex Analysis

X-ray crystallography is a cornerstone of structure-aided drug design (SADD), providing atomic-level insights into how a ligand binds to its protein target nih.gov. Co-crystallization is a primary method for obtaining crystals of a protein-ligand complex nih.gov. In this approach, the purified target protein is mixed with the ligand, in this case, this compound, to form a stable complex before crystallization trials are initiated nih.govresearchgate.net.

Successfully obtaining a high-resolution crystal structure of the complex allows for a detailed analysis of the binding mode. Researchers can identify the specific amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes the protein undergoes upon ligand binding researchgate.net. This information is invaluable for understanding the mechanism of action and for rationally designing more potent and specific analogs.

The success of co-crystallization can be influenced by several factors, including the concentration of both the protein and the ligand, temperature, and the presence of additives nih.gov. In cases where co-crystallization is challenging, an alternative method is to soak the ligand into pre-existing crystals of the apo-protein nih.govnih.gov. While simpler, soaking can sometimes be limited by the ligand's solubility or its ability to diffuse into the crystal lattice iucr.org.

Challenges and Future Directions in N 3,4 Dimethoxybenzyl N Isopentylamine Research

Methodological Challenges in Synthesis, Scale-Up, and Derivatization

The synthesis of N-(3,4-dimethoxybenzyl)-N-isopentylamine and its analogs, while conceptually straightforward, presents several methodological challenges, particularly concerning efficiency, selectivity, and scalability.

Synthesis and Scale-Up:

The primary route to N-substituted benzylamines like this compound is typically through reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with isopentylamine or the N-alkylation of 3,4-dimethoxybenzylamine (B142225) with an isopentyl halide. researchgate.netresearchgate.net Both methods, however, are accompanied by inherent challenges that can impact yield, purity, and cost-effectiveness, especially during scale-up.

Another hurdle is steric hindrance, which can occur when bulky molecules impede the reaction, thereby lowering its efficiency. ontosight.ai The conditions for reductive amination, such as temperature, pressure, and the choice of catalyst, must be carefully optimized to maximize the yield of the target amine. ontosight.ai While catalysts can significantly increase the reaction rate, they can also be poisoned by the amine product, reducing their efficacy over time. acs.org

The N-alkylation of primary amines with alkyl halides is another common synthetic route. researchgate.net However, this method is also prone to over-alkylation, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.net Achieving selective mono-N-alkylation often requires careful control of reaction conditions and the stoichiometry of the reactants. researchgate.net

Scaling up these synthetic processes from the laboratory to an industrial scale introduces further complexities. Reactions that are manageable on a small scale may become problematic when scaled up, with issues such as heat transfer, mixing, and reagent addition becoming more critical. The economic viability of the synthesis also becomes a major consideration, necessitating the use of cost-effective reagents and energy-efficient processes.

| Challenge | Description | Potential Mitigation Strategies |

| Over-alkylation | The secondary amine product reacts further to form undesired tertiary amines or quaternary salts. | Precise control of stoichiometry, use of bulky protecting groups, or specialized catalysts. |

| Steric Hindrance | Bulky substituents on either the benzylamine (B48309) or the alkylating agent slow down the reaction rate and lower the yield. | Optimization of reaction conditions (temperature, pressure), use of more reactive reagents. |

| Catalyst Poisoning | The amine product can bind to the metal catalyst, deactivating it and halting the reaction. | Use of catalyst-sparing conditions, development of more robust catalysts. |

| Scale-Up Issues | Difficulties in maintaining optimal reaction conditions (e.g., heat transfer, mixing) at an industrial scale. | Process optimization studies, use of flow chemistry reactors. |

Derivatization:

The creation of derivatives of this compound is crucial for structure-activity relationship (SAR) studies, which aim to optimize the compound's biological activity. However, the derivatization process itself can be challenging. Modifications to the aromatic ring, the benzylamine core, or the isopentyl group may require multi-step synthetic sequences, each with its own set of challenges related to yield and purity. The development of efficient and versatile derivatization strategies is therefore a key area of ongoing research.

Limitations in Current Preclinical Models and Their Translational Relevance for Biological Understanding

The preclinical evaluation of this compound is essential for understanding its biological activity and therapeutic potential. However, the existing preclinical models, both in vitro and in vivo, have limitations that can affect the translational relevance of the findings to human biology.

In Vitro Models:

In vitro assays, such as cell-based and enzyme-based assays, are valuable for high-throughput screening and initial characterization of a compound's biological activity. researchgate.net However, these models often lack the complexity of a whole organism and may not accurately reflect the compound's behavior in vivo. For example, a compound that shows potent activity in an isolated enzyme assay may be ineffective in a cellular context due to poor membrane permeability or rapid metabolism.

In Vivo Models:

Animal models, such as rodents, are commonly used to assess the efficacy and pharmacokinetics of drug candidates. nih.gov While these models can provide valuable insights, there are significant physiological and genetic differences between animals and humans, which can limit the predictive value of the results. nih.gov A compound that is effective in a mouse model of a disease may not have the same effect in humans. Furthermore, the use of animal models raises ethical concerns and is subject to strict regulations.

| Model Type | Advantages | Limitations |

| In Vitro | High-throughput, cost-effective, allows for mechanistic studies. | Lacks physiological complexity, may not predict in vivo efficacy. |

| In Vivo | Provides information on pharmacokinetics and efficacy in a whole organism. | Species differences can limit translational relevance, ethical considerations. |

The development of more predictive and human-relevant preclinical models is a critical area of research. This includes the use of human-derived cells and tissues, three-dimensional organoid cultures, and microfluidic "organ-on-a-chip" systems, which can more accurately mimic human physiology.

Emerging Technologies and Their Potential Impact on this compound Research (e.g., AI-driven drug discovery)

Emerging technologies, particularly artificial intelligence (AI), are poised to have a significant impact on the research and development of this compound and other novel compounds. preprints.org

High-Throughput Experimentation and Automation:

Advances in robotics and automation are enabling high-throughput experimentation (HTE), which allows for the rapid synthesis and testing of large numbers of compounds. youtube.com This can be particularly useful for SAR studies, where it is necessary to synthesize and test a large number of derivatives of a lead compound. The use of automated synthesis platforms can significantly increase the efficiency of this process. youtube.com

Strategic Directions for Collaborative Research and Interdisciplinary Studies Involving this compound

The complex nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. columbia.edu The successful advancement of this compound from a laboratory curiosity to a potential therapeutic agent will require the expertise of scientists from a wide range of disciplines, including medicinal chemistry, pharmacology, toxicology, and clinical medicine. nih.gov

Academia-Industry Collaborations:

Collaborations between academic research institutions and pharmaceutical companies can be mutually beneficial. researchgate.net Academic researchers often have deep expertise in a particular area of biology or chemistry, while pharmaceutical companies have the resources and infrastructure to conduct large-scale drug development programs. By working together, they can leverage their respective strengths to accelerate the translation of basic research findings into new medicines. frontiersin.org

Interdisciplinary Research Teams:

The formation of interdisciplinary research teams is also crucial. frontiersin.org These teams should include scientists with expertise in all aspects of the drug discovery and development process, from target identification and validation to preclinical and clinical development. By bringing together a diverse range of perspectives and skills, these teams can more effectively address the complex challenges that arise during the development of a new drug.

Open Questions and Unexplored Avenues in the Academic Research of this compound

Despite the potential of this compound, there are still many open questions and unexplored avenues for academic research.

Mechanism of Action: